Product packaging for 1-[3-(Methylsulfonyl)benzoyl]piperazine(Cat. No.:)

1-[3-(Methylsulfonyl)benzoyl]piperazine

Cat. No.: B13275725
M. Wt: 268.33 g/mol
InChI Key: GWEJONLWODDJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Methylsulfonyl)benzoyl]piperazine is a piperazine-based chemical compound with the molecular formula C12H16N2O3S . This structure incorporates two key functional groups: a benzoylpiperazine moiety and a methylsulfonyl group, which are commonly explored in medicinal chemistry for their potential to modulate biological activity. Piperazine derivatives are a significant class of compounds in drug discovery due to their diverse pharmacological profiles . Research into analogous compounds has demonstrated that piperazine cores can be designed to induce apoptosis in cancer cells, often through the stimulation of the intrinsic mitochondrial pathway, leading to the upregulation of markers like cleaved caspase-3 and Bax . The methylsulfonyl group is a notable pharmacophore often associated with enhanced binding affinity and metabolic stability. As such, this compound is a valuable intermediate or scaffold for researchers in the synthesis and development of novel bioactive molecules, particularly in the fields of oncology and central nervous system (CNS) diseases. It is supplied For Research Use Only and is strictly intended for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O3S B13275725 1-[3-(Methylsulfonyl)benzoyl]piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

(3-methylsulfonylphenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C12H16N2O3S/c1-18(16,17)11-4-2-3-10(9-11)12(15)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3

InChI Key

GWEJONLWODDJEY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCNCC2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Approaches to the Core Benzoylpiperazine Structure

The formation of the central benzoylpiperazine scaffold is a critical step in the synthesis of 1-[3-(Methylsulfonyl)benzoyl]piperazine. Several classical and contemporary organic chemistry reactions can be employed to achieve this, each with its own set of advantages and specific applications.

Nucleophilic Substitution and Coupling Reactions on Piperazine (B1678402) Nucleus

While not a direct method for introducing the benzoyl group, nucleophilic substitution and coupling reactions are fundamental in creating substituted piperazine precursors. These precursors can then undergo subsequent reactions to yield the final benzoylpiperazine derivative. One of the primary reactions in this category is N-alkylation, where a piperazine nitrogen atom acts as a nucleophile, attacking an alkyl halide to form a new carbon-nitrogen bond. This is a widely used method for producing N-substituted piperazines. researchgate.net

Another important set of reactions are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction is particularly useful for the synthesis of N-arylpiperazines, where an aryl halide is coupled with piperazine in the presence of a palladium catalyst and a base. While not directly forming a benzoylpiperazine, this method is crucial for creating precursors where an aryl group is attached to one of the piperazine nitrogens.

Acylation and Aroylation Strategies

A direct and common method for the synthesis of benzoylpiperazines is the acylation or aroylation of the piperazine ring. This typically involves the reaction of piperazine with a benzoyl chloride derivative. In the context of synthesizing this compound, this would involve the use of 3-(methylsulfonyl)benzoyl chloride. The reaction is a nucleophilic acyl substitution, where one of the nitrogen atoms of the piperazine ring attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride.

A significant challenge in the acylation of piperazine is achieving mono-acylation, as the presence of two secondary amine groups can lead to di-acylation. To circumvent this, a large excess of piperazine can be used to statistically favor the mono-acylated product. Alternatively, protecting one of the piperazine nitrogens with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, allows for selective acylation of the unprotected nitrogen. The protecting group can then be removed in a subsequent step. mdpi.com A one-pot synthetic procedure for preparing monosubstituted piperazines without the need for protecting groups has also been developed, utilizing an in-situ formed piperazine-1-ium salt. mdpi.com

Reaction Reactants Key Features Reference
Mono-acylationPiperazine, Benzoyl chlorideUse of excess piperazine or a protecting group strategy to achieve selectivity. mdpi.comrsc.org
One-pot synthesisPiperazine, Acylating agentIn-situ formation of a piperazine-1-ium salt to facilitate mono-substitution. mdpi.com

Reductive Amination Routes to N-Substituted Piperazines

Reductive amination is a versatile method for the N-alkylation of piperazines and is not a direct route to forming a benzoylpiperazine. However, it is a key strategy for preparing N-alkylated piperazine precursors. The reaction involves the condensation of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride.

This method is particularly useful for introducing a wide variety of alkyl substituents onto the piperazine ring. For instance, a substituted benzaldehyde (B42025) could be reacted with piperazine via reductive amination to yield an N-benzylpiperazine derivative. While this does not form the benzoyl amide bond directly, the resulting substituted piperazine could be a precursor for further functionalization.

Amide Formation Reactions for Benzoyl Moiety Introduction

A highly effective and widely used method for constructing the benzoylpiperazine core is through amide bond formation between a benzoic acid derivative and piperazine. This approach is central to the synthesis of this compound, where 3-(methylsulfonyl)benzoic acid would be the key starting material. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated.

A variety of coupling reagents are available to facilitate this transformation. Common examples include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. nih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine (piperazine) to form the desired amide. nih.govijpsr.com

The general procedure involves dissolving the carboxylic acid in a suitable solvent, followed by the addition of the coupling agent and additive. After a period of activation, the piperazine is added to the reaction mixture. nih.gov

Coupling Reagent Additive Key Features Reference
EDCHOBtWidely used, good yields, water-soluble byproduct. nih.gov
DCCHOBtHigh yielding, but byproduct can be difficult to remove.
HATUDIPEAHighly efficient, particularly for sterically hindered substrates. nih.gov

Introduction and Functionalization of the Methylsulfonyl Moiety

The methylsulfonyl group is a critical pharmacophore in many biologically active molecules, and its introduction is a key step in the synthesis of this compound.

Sulfonylation Reactions on Piperazine Derivatives

Sulfonylation reactions on piperazine derivatives typically involve the reaction of a piperazine with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base. This results in the formation of a sulfonamide linkage, with the sulfonyl group directly attached to a piperazine nitrogen. This would lead to a compound like 1-(methylsulfonyl)piperazine. nih.gov

It is important to note that for the synthesis of the target compound, this compound, the methylsulfonyl group is attached to the benzoyl ring, not the piperazine nucleus. Therefore, the sulfonylation reaction would be performed on a precursor to the benzoic acid moiety, rather than on the piperazine itself. For example, 3-aminobenzoic acid could be converted to 3-(methylsulfonamido)benzoic acid, or a suitable precursor could be synthesized via a C-S coupling reaction to introduce the methylsulfonyl group onto the aromatic ring. The resulting 3-(methylsulfonyl)benzoic acid or its corresponding acyl chloride would then be reacted with piperazine as described in the sections above.

Reactants Product Type Relevance to Target Compound Reference
Piperazine, Methanesulfonyl chloride1-(Methylsulfonyl)piperazineIndirect - forms a sulfonated piperazine, not the target structure. nih.gov
Substituted Benzene (B151609), Sulfonylating agentSubstituted Aryl SulfoneDirect precursor to 3-(methylsulfonyl)benzoic acid. organic-chemistry.orgmdpi.com

Oxidative and Reductive Transformations of Sulfonyl Groups

The methylsulfonyl group on the benzoyl ring is a robust and generally stable functional group, but it can participate in specific oxidative and reductive transformations.

Reductive Transformations: The most significant reductive transformation for sulfonyl groups is desulfonylation, which involves the cleavage of a carbon-sulfur bond. wikipedia.orgwikiwand.com This process is typically used to remove the sulfonyl group entirely, replacing it with a hydrogen atom. organicreactions.orgdntb.gov.ua Reductive desulfonylation is often employed in multi-step syntheses where the sulfonyl group is initially used to control reactivity or direct the position of other substituents, and is subsequently removed once its purpose is served. wikipedia.orgwikiwand.com This transformation is generally achieved under reductive conditions. wikipedia.org

Mechanistically, reductions using metal amalgams are thought to proceed via an electron transfer to the sulfone, which then fragments into a sulfinate anion and a stable organic radical. wikipedia.org This radical is then reduced and protonated to yield the final desulfonylated product. wikipedia.org A variety of reagents can accomplish this transformation, as detailed in the table below.

Table 1: Common Reagents for Reductive Desulfonylation

Reagent Class Examples
Active Metals/Salts Sodium amalgam (Na/Hg), Aluminum amalgam (Al/Hg), Magnesium (Mg), Samarium(II) iodide (SmI₂)
Tin Hydrides Tributyltin hydride (Bu₃SnH)
Transition Metal Complexes PdCl₂(dppp)/LiHBEt₃, Pd(PPh₃)₄/LiHBEt₃

For α-nitro sulfones, a mild reductive desulfonylation can be achieved using sodium dithionite (B78146) with a viologen as an electron-transfer catalyst. psu.edu

Oxidative Transformations: The sulfonyl group represents sulfur in its highest oxidation state (+6), making it generally resistant to further oxidation under standard conditions. However, the synthesis of aryl sulfonyl groups typically involves the oxidation of sulfur-containing precursors at lower oxidation states, such as sulfides or thiols. acsgcipr.orgorganic-chemistry.org Reagents like hydrogen peroxide (H₂O₂), often in the presence of a catalyst, can be used to oxidize sulfides selectively to either sulfoxides or sulfones by controlling the stoichiometry. organic-chemistry.org The direct conversion of thiols and disulfides to sulfonyl chlorides can be achieved through oxidative chlorination using reagents like H₂O₂/SOCl₂ or N-chlorosuccinimide (NCS). organic-chemistry.org While not a transformation of the sulfonyl group itself, this is a key strategy for its installation.

Recent research has shown that aromatic sulfones containing strong electron-donating groups can undergo spontaneous oxidation to sulfonic acids in microdroplets under ambient conditions, a reaction proposed to be mediated by the water radical cation. acs.org

Multi-Step Synthesis of Complex this compound Analogues

The core structure of this compound serves as a scaffold that can be extensively modified at both the benzoyl ring and the piperazine nitrogen to create complex analogues.

Strategies for Benzoyl Ring Substitutions and Derivatizations

Functionalization of the benzoyl ring is primarily governed by the principles of electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iqmsu.edu The reactivity and orientation of incoming electrophiles are dictated by the two existing substituents: the methylsulfonyl group (-SO₂Me) and the piperazine-1-carbonyl group (-CON(CH₂)₄NH).

Both of these groups are electron-withdrawing and act as deactivating meta-directors in electrophilic aromatic substitution reactions. uomustansiriyah.edu.iqlibretexts.org

Deactivating Nature : The presence of these groups reduces the nucleophilicity of the aromatic ring, making it less reactive towards electrophiles compared to benzene itself. msu.edu Consequently, harsher reaction conditions (e.g., higher temperatures, stronger catalysts) may be required for substitutions. libretexts.org

Meta-Direction : Incoming electrophiles will be directed to the positions meta to both existing groups. In the case of the this compound scaffold, this directs new substituents primarily to the C-5 position of the benzoyl ring.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration : Using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂). uomustansiriyah.edu.iqlibretexts.org

Halogenation : Using Br₂ with FeBr₃ or Cl₂ with AlCl₃ to introduce a bromo or chloro group. uomustansiriyah.edu.iq

Friedel-Crafts Acylation/Alkylation : Introducing acyl (-COR) or alkyl (-R) groups, although these reactions are often limited on strongly deactivated rings. libretexts.org

The order in which substituents are introduced is a critical consideration in any multi-step synthesis to ensure the desired substitution pattern. libretexts.org For example, if a different substitution pattern is desired, one might start with a differently substituted benzene derivative and build the methylsulfonyl and benzoylpiperazine moieties onto it in a controlled sequence.

Piperazine Nitrogen Functionalization beyond the Benzoyl Group

The secondary amine nitrogen (N-4) of the piperazine ring is a key site for derivatization, providing a straightforward handle to introduce a wide variety of functional groups. nih.gov This versatility allows for the modulation of the molecule's physicochemical properties. The most common methods for N-functionalization include nucleophilic substitution, reductive amination, and cross-coupling reactions. mdpi.com

Table 2: Methods for N-Functionalization of the Piperazine Ring

Reaction Type Reagents & Conditions Group Introduced
N-Alkylation Alkyl halides (R-X) or sulfonates (R-OTs, R-OMs), typically with a base (e.g., K₂CO₃, Et₃N). NaI or KI may be added to improve yield with chlorides/bromides. mdpi.com Alkyl groups
Reductive Amination Aldehydes (RCHO) or ketones (RCOR') with a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Pd). mdpi.com Substituted alkyl groups
N-Arylation Aryl halides (Ar-X) with a Pd or Cu catalyst (e.g., Buchwald-Hartwig, Ullmann-Goldberg reactions). nih.gov Aryl groups
N-Arylation (SNAr) Electron-deficient aryl or heteroaryl halides (e.g., chloropyrimidines) with a base. nih.govmdpi.com Electron-deficient aryl/heteroaryl groups
Acylation Acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) with a base. Acyl groups
Michael Addition α,β-Unsaturated carbonyl compounds or nitriles. Functionalized alkyl chains

These transformations allow for the synthesis of large libraries of compounds from a common intermediate, which is a powerful strategy in medicinal chemistry. nih.gov

Stereochemical Considerations and Control in Synthesis

While this compound itself is an achiral molecule, the synthesis of its complex analogues often involves the introduction of one or more stereocenters. The control of stereochemistry is crucial, as different enantiomers or diastereomers of a chiral molecule can have distinct biological activities. rsc.org

Stereocenters can be introduced on substituents attached to the benzoyl ring or, more commonly, by substitution on the carbon atoms of the piperazine ring itself. The synthesis of carbon-substituted piperazines is an active area of research. rsc.orgnih.gov

Key strategies for stereochemical control include:

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials, such as amino acids or (R)- or (S)-phenylglycinol, to construct the chiral piperazine ring. rsc.orgnih.gov The inherent chirality of the starting material is transferred to the final product.

Asymmetric Catalysis : This powerful method uses a chiral catalyst to favor the formation of one enantiomer over the other. Examples include:

Asymmetric Hydrogenation : The hydrogenation of prochiral precursors, such as pyrazin-2-ols, using a chiral palladium catalyst can produce chiral piperazin-2-ones with high enantioselectivity. These intermediates can then be reduced to the corresponding chiral piperazines. dicp.ac.cn

Asymmetric Cycloadditions : Catalytic methods, such as iridium-catalyzed [3+3] cycloadditions of imines, can be used to synthesize C-substituted piperazines with excellent diastereoselectivity. nih.gov

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction to occur stereoselectively. After the desired stereocenter is set, the auxiliary is removed.

Diastereoselective Reactions : If a stereocenter is already present in the molecule, new stereocenters can be introduced with controlled relative stereochemistry. For example, the alkylation of chiral piperazine derivatives can proceed with high diastereoselectivity.

The development of efficient and asymmetric syntheses for carbon-substituted piperazines is essential for exploring the full chemical space and structure-activity relationships of this important scaffold. rsc.org

Structure Activity Relationship Sar Investigations of 1 3 Methylsulfonyl Benzoyl Piperazine and Its Analogues

Influence of the Benzoyl Moiety on Biological Interactions

The benzoyl moiety of 1-[3-(Methylsulfonyl)benzoyl]piperazine plays a pivotal role in its interaction with biological targets. Modifications to this part of the molecule, including substitutions on the aromatic ring and alterations to the linker connecting it to the piperazine (B1678402) ring, can profoundly impact receptor affinity and selectivity.

Role of Aromatic Substitutions on the Benzoyl Ring

Substituents on the benzoyl ring can modulate the electronic and steric properties of the molecule, thereby influencing its binding to receptors. The nature and position of these substituents are critical determinants of biological activity. For instance, in related arylpiperazine derivatives, the introduction of electron-withdrawing groups, such as a nitro group, on the phenyl ring has been shown to decrease binding affinity for dopamine (B1211576) D2 receptors. youtube.com Conversely, electron-donating groups like a methoxy (B1213986) group can enhance affinity, which is attributed to more favorable edge-to-face interactions with aromatic residues in the receptor's binding pocket. youtube.com

The position of the substituent is equally important. Studies on analogous compounds have shown that bulky substituents at the para-position of the aryl ring are often not well-tolerated due to potential steric hindrance within the binding site. youtube.com In contrast, substitutions at the ortho and meta positions are generally better accommodated. youtube.com While direct SAR data for a 3-methylsulfonyl substituent on the benzoyl ring of a piperazine derivative is not extensively published, the electron-withdrawing nature of the sulfonyl group would be expected to influence the electrostatic potential of the aromatic ring and its interactions with the receptor.

Compound/AnalogSubstitution on Benzoyl RingReceptor Affinity (Ki, nM)Reference
Analog A HD2: 150 youtube.com
Analog B 3-NO2D2: 350 youtube.com
Analog C 3-OMeD2: 80 youtube.com
Analog D 4-NO2D2: >1000 youtube.com

Impact of Benzoyl-Piperazine Linkage Modifications

The amide bond linking the benzoyl group to the piperazine ring is a key structural feature. This linkage is not merely a passive spacer but actively participates in receptor binding, often through hydrogen bonding interactions. nih.govdrughunter.com The inherent metabolic lability of the amide bond has prompted researchers to explore bioisosteric replacements to enhance pharmacokinetic properties while maintaining or improving biological activity. nih.govcambridgemedchemconsulting.comnih.gov

Bioisosteres are functional groups or molecules that have similar physical and chemical properties and which produce broadly similar biological properties. Common bioisosteric replacements for the amide bond include five-membered heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, and imidazoles. nih.govcambridgemedchemconsulting.commdpi.com These heterocycles can mimic the size, planarity, and hydrogen bonding capabilities of the amide group while offering increased metabolic stability. nih.govmdpi.com For example, the replacement of an amide with a 1,2,3-triazole has been shown to be a successful strategy in maintaining the desired biological activity in various peptidomimetics. mdpi.com The choice of bioisostere can also influence the conformational preferences of the molecule, which can be critical for optimal receptor fit. nih.gov

Contribution of the Methylsulfonyl Group to Activity and Properties

The methylsulfonyl group at the 3-position of the benzoyl ring is a critical pharmacophoric element that significantly influences the compound's electronic properties, steric profile, and potential for hydrogen bonding.

Electronic and Steric Effects of the Sulfonyl Moiety

The sulfonyl group is strongly electron-withdrawing, which can impact the electron density of the adjacent benzoyl ring and influence its interaction with the receptor. youtube.com This electronic effect can be a key determinant of binding affinity. youtube.com From a steric perspective, the sulfonyl group is relatively bulky, and its orientation within the receptor's binding pocket can either be favorable or lead to steric clashes, depending on the specific topology of the binding site. youtube.com The tetrahedral geometry of the sulfur atom in the sulfonyl group provides a three-dimensional arrangement of atoms that can be exploited for specific interactions within the receptor.

Hydrogen Bonding Potential and Target Binding Affinity

Interaction TypeDescriptionPotential Impact on BindingReference
Hydrogen Bonding The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors with donor groups on the receptor.Can significantly increase binding affinity and specificity. researchgate.netnih.gov
Hydrophobic Interactions The methyl group and the overall sulfonyl moiety can interact with nonpolar regions of the binding pocket.Can contribute to the overall binding energy, particularly if the group is located in a hydrophobic environment. researchgate.net
Electronic Effects The strong electron-withdrawing nature of the sulfonyl group alters the charge distribution on the benzoyl ring.Can influence electrostatic interactions with the receptor. youtube.com

Modulation of the Piperazine Ring for Receptor/Enzyme Selectivity

The piperazine ring is another key component of the this compound scaffold that is amenable to structural modifications to fine-tune receptor selectivity. The piperazine moiety itself is a common feature in many CNS-active drugs and is known to interact with a conserved aspartate residue in the binding site of many aminergic GPCRs. mdpi.comnih.gov

Modifications to the piperazine ring can take several forms, including the introduction of substituents on the second nitrogen atom (N4) or the incorporation of the piperazine ring into a more rigid, bridged system. N-alkylation or N-arylation of the piperazine can lead to compounds with altered affinity and selectivity profiles. drugbank.com For example, in a series of arylpiperazine derivatives, the nature of the substituent on the N4 nitrogen was found to significantly influence selectivity for D3 versus D2 dopamine receptors. drughunter.com

Furthermore, constraining the conformation of the piperazine ring by incorporating it into a bicyclic or bridged system can enhance receptor selectivity by reducing the number of accessible conformations and pre-organizing the molecule for optimal binding to a specific receptor subtype. This strategy has been successfully employed in the design of selective ligands for various GPCRs.

Substituent Effects on Piperazine Nitrogen Basicities

The basicity of the nitrogen atoms in the piperazine ring is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties. It influences solubility, membrane permeability, and the ability to form ionic bonds with biological targets. In the this compound scaffold, the two piperazine nitrogens (N1 and N4) exhibit vastly different chemical properties.

The N1 nitrogen, being directly attached to the electron-withdrawing benzoyl carbonyl group, forms an amide linkage. Due to the delocalization of its lone pair of electrons into the carbonyl system, this nitrogen is rendered essentially non-basic. The N4 nitrogen, in contrast, is a tertiary amine and represents the primary basic center of the molecule. Its basicity, quantified by its pKa value, is highly sensitive to the electronic effects of substituents on both the benzoyl and piperazine rings.

The parent compound features a potent electron-withdrawing methylsulfonyl group at the meta-position of the benzoyl ring. This group exerts a strong negative inductive effect (-I), reducing electron density throughout the benzoyl moiety and, to a lesser extent, on the N4 nitrogen. This results in a lower pKa for the N4 nitrogen compared to a simple N-benzoylpiperazine.

Modifications to this scaffold can further modulate the basicity of N4:

Substituents on the Benzoyl Ring: Adding further electron-withdrawing groups (EWGs) like nitro or cyano groups to the benzoyl ring would be expected to further decrease the pKa of N4. Conversely, introducing electron-donating groups (EDGs) such as methoxy or methyl would slightly increase its basicity. The magnitude of this effect is influenced by the position of the substituent. libretexts.org

Substituents on the Piperazine N4: The most direct way to alter basicity is by modifying the N4 position. N-alkylation (e.g., with a methyl group) generally results in a pKa value around 8.0 for the tertiary amine. researchgate.net However, attaching a potent electron-withdrawing group directly to N4, such as a sulfonyl or another acyl group, would drastically reduce its basicity. cambridgemedchemconsulting.com

The precise tuning of N4 basicity is a key strategy in drug design. A pKa in the range of 7.0-9.0 often provides a balance between aqueous solubility (through protonation at physiological pH) and the ability to cross biological membranes in a neutral state.

Table 1: Predicted Substituent Effects on the Basicity (pKa) of the N4-Nitrogen

Compound IDR1 (Benzoyl Ring)R2 (N4 Position)Predicted pKa (N4)Rationale
1 3-SO₂CH₃H~7.6Parent compound with strong EWG.
2 3-SO₂CH₃, 5-NO₂H~7.2Additional strong EWG on benzoyl ring decreases basicity.
3 3-SO₂CH₃, 4-OCH₃H~7.8EDG on benzoyl ring slightly increases basicity.
4 3-SO₂CH₃CH₃~7.4N-alkylation slightly lowers pKa relative to the secondary amine.

Conformational Analysis of the Piperazine Ring System

The three-dimensional structure of the piperazine ring significantly influences how a molecule interacts with its biological target. As a six-membered saturated heterocycle, the piperazine ring is non-planar and adopts several conformations to minimize steric and torsional strain. The most stable and predominant conformation is the "chair" form, which places all substituents in either axial or equatorial positions, minimizing unfavorable energetic interactions. nih.gov

In this compound, two main conformational phenomena must be considered:

Piperazine Ring Conformation: The piperazine ring itself exists predominantly in a chair conformation. The bulky 3-(methylsulfonyl)benzoyl group attached to N1 will strongly prefer to occupy an equatorial position to avoid steric clashes with the axial hydrogens on the ring carbons (C3 and C5). The ring can undergo a "ring flip" to an alternative chair conformation, but the energy barrier for this process in piperazines is generally higher than in cyclohexane. nih.govrsc.org In highly substituted analogues, non-chair conformations like the twist-boat may become relevant, but for the parent scaffold, the chair form is expected to be the dominant species in solution. nih.gov

Amide Bond Rotation: The N1-C(O) bond of the amide has a partial double-bond character, which severely restricts its rotation. nih.gov This restriction leads to the existence of two distinct rotational isomers, or rotamers. The interconversion between these rotamers is slow on the NMR timescale at room temperature, and the energy barrier for this rotation in N-benzoylpiperazines can range from 56 to 80 kJ/mol. rsc.org This conformational rigidity can be a critical factor in drug design, as it pre-organizes the molecule into specific shapes, one of which may be optimal for binding to a target receptor.

Detailed conformational analysis, typically performed using NMR spectroscopy and computational modeling, is essential to understand the spatial arrangement of the pharmacophoric groups and to rationalize SAR data. nih.govnih.gov

Physicochemical Property Optimization in SAR Studies

Lipophilicity and Polarity Balance in Molecular Design

The success of a drug candidate is heavily dependent on its absorption, distribution, metabolism, and excretion (ADME) profile, which is governed by its physicochemical properties. A delicate balance between lipophilicity (affinity for fatty environments) and polarity (affinity for aqueous environments) is crucial for oral bioavailability and effective distribution to the target site. nih.govresearchgate.net

Lipophilicity is typically quantified by the partition coefficient, logP, while polarity can be estimated using the topological polar surface area (TPSA). researchgate.net Molecules with high logP values (>5) often exhibit poor aqueous solubility, leading to formulation challenges and rapid metabolism, whereas highly polar molecules may have poor membrane permeability and thus be poorly absorbed. researchgate.net

The this compound scaffold possesses both lipophilic (benzoyl ring) and hydrophilic/polar (piperazine, sulfonyl group) elements. SAR studies often focus on fine-tuning this balance through structural modifications:

Decreasing Lipophilicity/Increasing Polarity: Introducing polar functional groups like hydroxyls, carboxylates, or amides will lower the logP and increase the TPSA, enhancing aqueous solubility.

The goal is to optimize these properties to achieve a suitable pharmacokinetic profile. For example, for drugs targeting the central nervous system (CNS), a TPSA value below 90 Ų is often considered beneficial for crossing the blood-brain barrier. researchgate.net

Table 2: Predicted Physicochemical Properties of Hypothetical Analogues

Compound IDR1 (Benzoyl Ring)R2 (N4 Position)Calculated logPCalculated TPSA (Ų)
1 3-SO₂CH₃H1.3581.6
5 3-SO₂CH₃Benzyl3.5181.6
6 3-SO₂CH₃CH₂CH₂OH0.82101.8
7 3-SO₂CH₃, 4-ClH2.0581.6

Values are estimations and may vary based on the calculation algorithm used.

In Vitro Metabolic Stability Profiling

A compound's susceptibility to metabolism by enzymes, primarily the cytochrome P450 (CYP) family in the liver, determines its half-life and duration of action. researchgate.net High metabolic instability can lead to rapid clearance and low bioavailability. In vitro assays using human liver microsomes (HLM) are a standard method in early drug discovery to assess metabolic stability. nih.govnih.gov

The piperazine ring itself is often a metabolic "soft spot," susceptible to oxidative metabolism. frontiersin.org Common metabolic pathways for N-substituted piperazines include:

Oxidation: CYP-mediated oxidation at the carbon atoms adjacent (alpha) to the N4 nitrogen is a frequent route of metabolism.

N-Dealkylation: If an alkyl group is present on the N4 nitrogen, its enzymatic removal is a common metabolic pathway. frontiersin.org

Aromatic Hydroxylation: The benzoyl ring can also be a site of hydroxylation.

SAR strategies to enhance metabolic stability focus on identifying and blocking these sites of metabolic attack. This can be achieved by introducing substituents that sterically hinder enzyme access or by replacing a metabolically labile hydrogen atom with a more robust group, such as fluorine. For example, if oxidation at the C2/C6 positions of the piperazine ring is identified as a major clearance pathway, introducing methyl groups at these positions could block metabolism and significantly increase the compound's in vitro half-life (t½). nih.gov

Table 3: Predicted Metabolic Stability of Hypothetical Analogues in Human Liver Microsomes (HLM)

Compound IDStructural ModificationPredicted HLM t½ (min)Rationale for Improved Stability
4 N4-Methyl25Baseline stability; N-dealkylation is a possible metabolic pathway.
8 N4-Cyclopropyl65N-dealkylation is more difficult for cyclopropyl (B3062369) groups compared to methyl groups.
9 C2,C6-dimethyl substitution on piperazine ring>120Steric shielding of the carbons alpha to N4 prevents oxidation, a major clearance pathway.
10 Replacement of a benzoyl C-H with C-F40Fluorine substitution can block potential sites of aromatic hydroxylation.

Values are illustrative, representing potential outcomes of metabolic stability assays.

Mechanistic Insights into Biological Interactions Pre Clinical, in Vitro, and Theoretical

Ligand-Target Binding Modes and Molecular Recognition

The interaction of 1-[3-(Methylsulfonyl)benzoyl]piperazine and related compounds with various biological targets is a key determinant of their pharmacological effects. Understanding these binding modes is crucial for rational drug design and development.

The piperazine (B1678402) moiety is a common scaffold in many centrally acting agents, and its derivatives have been shown to interact with a range of neurotransmitter receptors.

Sigma Receptors: The sigma-1 receptor, a transmembrane protein found in the endoplasmic reticulum, is involved in various cellular functions. nih.govsigmaaldrich.com While direct binding data for this compound is not extensively detailed in the provided results, the general class of benzylpiperazine derivatives has been explored as sigma-1 receptor ligands. nih.gov For instance, certain benzylpiperazinyl derivatives have demonstrated high affinity for the σ1 receptor, with Ki values in the nanomolar range. nih.gov The binding of these ligands is often influenced by the nature of the substituents on the phenyl ring and the length of the alkyl chain connecting to the piperazine. uniba.it

Serotonin (B10506) Receptors: Benzoylpiperazines have been investigated for their potential as serotonergic agents. nih.gov However, studies have shown that many benzoylpiperazine derivatives are essentially inactive at both 5-HT1 and 5-HT2 sites. nih.gov In contrast, phenylpiperazines, which are structurally related, can display nanomolar affinities for 5-HT1 sites. nih.gov The bioactive conformation of 1-arylpiperazines at central serotonin receptors is thought to be relatively coplanar. scilit.com

Dopamine (B1211576) Receptors: The N-phenylpiperazine moiety is a key structural feature in a number of D2 and D3 dopamine receptor ligands. nih.gov The affinity and selectivity for these receptor subtypes are highly dependent on the substituents on the phenyl ring and the nature of the amide portion of the molecule. nih.gov Multi-target ligands based on indazole and piperazine scaffolds have been developed with affinities for D2, 5-HT1A, and 5-HT2A receptors, suggesting a complex interplay of structural features in determining receptor binding profiles. nih.gov

Receptor TargetGeneral Binding Affinity of Piperazine ScaffoldsKey Structural Determinants
Sigma-1 (σ1) ReceptorsNanomolar (for certain derivatives) nih.govSubstituents on the phenyl ring, alkyl chain length uniba.it
Serotonin (5-HT) ReceptorsGenerally low for benzoylpiperazines; nanomolar for some phenylpiperazines nih.govCoplanarity of the two rings scilit.com
Dopamine (D2/D3) ReceptorsVariable, with some derivatives showing high affinity and selectivity nih.govSubstituents on the phenyl ring and amide portion nih.gov

The this compound scaffold has been implicated in the inhibition of several key enzymes.

Soluble Epoxide Hydrolase (sEH): The incorporation of a piperazine functionality into 1,3-disubstituted urea (B33335) series has led to the development of potent sEH inhibitors. nih.gov These inhibitors have demonstrated good water solubility, oral exposure, and half-lives. nih.gov The inhibition of sEH prevents the degradation of epoxyeicosatrienoic acids (EETs), which have various beneficial biological effects, including anti-inflammatory properties. nih.govnih.gov The development of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of sEH has also been reported. epa.gov

Inosine-5′-Monophosphate Dehydrogenase (IMPDH): IMPDH is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides. rsc.orgnih.gov Inhibition of IMPDH can lead to the interruption of DNA and RNA synthesis. mostwiedzy.pl While specific data on this compound is limited, various small molecules have been developed as IMPDH inhibitors for potential use as antimicrobial and anticancer agents. rsc.orgnih.gov

Glycine (B1666218) Transporter-1 (GlyT1): N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of GlyT-1 have been rationally designed. nih.gov These compounds have shown excellent in vitro potency and selectivity. nih.gov Inhibition of GlyT-1 elevates extracellular glycine levels, which can modulate neurotransmission. researchgate.neteurekaselect.com

Tankyrases: Tankyrase inhibitors have emerged as a strategy for cancer therapy by inhibiting the Wnt/β-catenin signaling pathway. mdpi.com These inhibitors stabilize AXIN2, reduce active β-catenin, and downregulate β-catenin target genes. mdpi.com While the direct role of this compound is not specified, the development of novel tankyrase inhibitors highlights the therapeutic potential of targeting this enzyme. mdpi.comnih.gov

Enzyme TargetMechanism of InhibitionTherapeutic Rationale
Soluble Epoxide Hydrolase (sEH)Prevents degradation of epoxyeicosatrienoic acids (EETs) nih.govnih.govAnti-inflammatory effects nih.gov
Inosine-5′-Monophosphate Dehydrogenase (IMPDH)Interrupts DNA and RNA synthesis by depleting guanine nucleotides mostwiedzy.plAntimicrobial and anticancer potential rsc.orgnih.gov
Glycine Transporter-1 (GlyT1)Elevates extracellular glycine levels researchgate.netModulation of neurotransmission researchgate.neteurekaselect.com
TankyrasesInhibits Wnt/β-catenin signaling by stabilizing AXIN2 mdpi.comCancer therapy mdpi.com

Investigation of Intracellular Signaling Pathway Modulation

The biological activity of this compound and its analogs extends to the modulation of critical intracellular signaling pathways.

The Wnt/β-catenin signaling pathway is crucial in development and disease, and its dysregulation is a hallmark of many cancers. nih.gov

β-catenin/BCL9 Interaction: Small-molecule inhibitors with a 1,4-dibenzoylpiperazine (B181169) scaffold have been designed to disrupt the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction. nih.gov These inhibitors can selectively suppress canonical Wnt signaling and inhibit the growth of Wnt/β-catenin-dependent cancer cells. nih.gov The disruption of this interaction is a key strategy for targeting the Wnt pathway. nih.govyoutube.com

β-catenin/TCF Interaction: The interaction between β-catenin and T-cell factor (TCF) is a critical step in the activation of Wnt target genes. researchgate.netmdpi.com Small molecule inhibitors have been identified that effectively inhibit the binding of β-catenin with TCF4. researchgate.net These inhibitors can decrease the viability of cancer cells with overactive β-catenin signaling. researchgate.net

Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt): RORγt is a key transcription factor involved in the differentiation of Th17 cells and the production of pro-inflammatory cytokines. frontiersin.orgnih.gov The development of RORγt agonists and inverse agonists is being explored for cancer immunotherapy and the treatment of inflammatory diseases, respectively. nih.govresearchgate.net While the direct modulation of RORγt by this compound is not explicitly detailed, the field of nuclear receptor modulation represents a potential area of investigation for such compounds.

Cellular Effects in Pre-clinical Models

The molecular interactions of this compound and related compounds translate into observable cellular effects in pre-clinical models.

Inhibition of Cancer Cell Growth: Inhibitors of the β-catenin/BCL9 and β-catenin/TCF interactions have been shown to inhibit the growth of Wnt/β-catenin-dependent cancer cells. nih.govresearchgate.net This includes decreasing the viability and clonogenic activity of colon cancer cells. researchgate.net

Modulation of Gene Expression: These inhibitors can lead to the downregulation of Wnt target genes such as c-Myc and cyclin D1. researchgate.net

Neuroprotection and Axon Sprouting: Inhibition of GlyT-1 has been shown to promote striatal axon sprouting via NMDA receptors in dopamine neurons in pre-clinical models of Parkinson's disease. nih.gov

Anti-inflammatory Effects: Inhibition of sEH can enhance the production of specialized pro-resolving lipid mediators and promote macrophage plasticity, leading to the resolution of inflammation. nih.gov In models of choroidal neovascularization, decreased expression of sEH has been shown to suppress its development. mdpi.com

Cellular EffectUnderlying MechanismPre-clinical Model/Context
Inhibition of cancer cell growthDisruption of β-catenin/BCL9 and β-catenin/TCF interactions nih.govresearchgate.netColon cancer cells researchgate.net
Downregulation of Wnt target genesInhibition of β-catenin/TCF interaction researchgate.netColon cancer cells researchgate.net
Promotion of axon sproutingInhibition of Glycine Transporter-1 (GlyT1) nih.govModels of Parkinson's disease nih.gov
Resolution of inflammationInhibition of Soluble Epoxide Hydrolase (sEH) nih.govInflammatory disease models nih.gov
Suppression of neovascularizationDecreased expression of Soluble Epoxide Hydrolase (sEH) mdpi.comChoroidal neovascularization models mdpi.com

Anti-proliferative Mechanisms in Cell Lines (e.g., Vascular Smooth Muscle Cells, Cancer Cells)

Derivatives of the broader arylpiperazine and phenylsulfonylpiperazine classes have demonstrated notable anti-proliferative and cytotoxic effects against various cancer cell lines. mdpi.comnih.govnih.govmdpi.comresearchgate.net For instance, a study on a series of aminated quinolinequinones linked to piperazine analogs revealed potent inhibitory effects on the growth of several cancer cell lines. nih.govresearchgate.net One of the hit compounds, QQ1, exhibited an IC50 value of 1.55 μM in ACHN renal cancer cells and was found to inhibit cell proliferation by inducing oxidative stress and causing cell cycle arrest. nih.govresearchgate.net

Furthermore, a derivative of phenylsulfonylpiperazine, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, showed significant cytotoxicity against the MCF7 breast cancer cell line with an IC50 value of 4.48 μM. mdpi.com This compound was also observed to have anti-migratory and anti-proliferative activities, potentially through the upregulation of E-Cadherin transcripts (CDH1), which is involved in the epithelial-mesenchymal transition mechanism. mdpi.com A clonogenic assay on the MCF7 cell line indicated that a treatment with 9.00 µM of this compound for 48 hours significantly reduced colony formation. mdpi.com The general anti-proliferative mechanisms of sulfonamides, a class to which the methylsulfonyl group belongs, include the modulation of signaling pathways like PI3K/AKT/mTOR, inhibition of carbonic anhydrase, and interference with microtubule polymerization. mdpi.com

Table 1: Anti-proliferative Activity of a Phenylsulfonylpiperazine Derivative

CompoundCell LineIC50 ValueMechanism of Action
(4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanoneMCF7 (Breast Cancer)4.48 μMUpregulation of E-Cadherin transcripts (CDH1)

Anti-inflammatory Pathways in Cellular Assays

The anti-inflammatory potential of piperazine derivatives has been explored in various cellular assays. These compounds have been shown to modulate inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators. While direct studies on this compound are limited, research on related structures provides valuable insights.

A study on methyl salicylate (B1505791) derivatives bearing a piperazine moiety demonstrated their ability to inhibit the release of key pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov The release of TNF-α and IL-6 is a critical step in the inflammatory cascade. nih.govmdpi.com Specifically, certain synthesized compounds significantly inhibited TNF-α and IL-6 release in a dose-dependent manner, suggesting that their anti-inflammatory effects are mediated through the suppression of these pro-inflammatory factors. nih.gov

The methylsulfonyl group present in this compound is also found in methylsulfonylmethane (MSM), a compound known for its anti-inflammatory properties. MSM has been shown to decrease the inflammatory response to TNF-α in cardiac cells by reducing the expression of IL-6 and inhibiting the activation of the nuclear factor-κB (NF-κB) signaling pathway. nih.gov The NF-κB pathway is a crucial regulator of inflammatory responses. mdpi.comresearchgate.net

The general mechanism for some anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. mdpi.comresearchgate.net Some piperazine derivatives have been investigated for their COX inhibitory activity.

Table 2: Effect of a Methyl Salicylate Piperazine Derivative on Pro-inflammatory Cytokine Release

CompoundCell LineStimulantCytokine Inhibited
Methyl 2-(3-(4-benzoylpiperazin-1-yl)-2-hydroxypropoxy)benzoateRAW264.7LPSTNF-α, IL-6

Antimicrobial Modalities in Microorganism Studies (e.g., Antifilarial Activity, Enoyl-ACP Reductase Inhibition)

The piperazine scaffold is a common feature in many antimicrobial agents. While specific data on the antifilarial activity of this compound is not available, piperazine itself and its derivatives have a long history of use as anthelmintic drugs. mdpi.comnih.gov

A key target for the development of new antibacterial agents is the enzyme enoyl-acyl carrier protein (ENR) reductase (also known as FabI), which is essential for the type II fatty acid synthesis (FAS-II) pathway in bacteria. nih.govphyschemres.orgresearchgate.netmdpi.comdrugbank.com The inhibition of this enzyme disrupts the bacterial cell membrane synthesis, leading to a bacteriostatic or bactericidal effect. Several studies have focused on identifying inhibitors of ENR. nih.govphyschemres.org

Virtual screening and molecular docking studies have been employed to identify novel inhibitors of ENR from various chemical classes. physchemres.org For instance, a study on N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) investigated their potential as ENR inhibitors, showing significant antibacterial activity, particularly against Gram-negative bacteria like E. coli. nih.gov Another computational study identified potential inhibitors against the ENR of Acinetobacter baumannii, a multidrug-resistant pathogen. nih.gov

While direct experimental evidence for the inhibition of enoyl-ACP reductase by this compound is lacking, the presence of the sulfonyl group in related sulfonyl hydrazone derivatives has been associated with ENR inhibitory activity. mdpi.com Two sulfonyl hydrazone derivatives, in a recent study, demonstrated moderate to good inhibition of Mycobacterium tuberculosis enoyl-ACP reductase, with IC50 values of 18.2 µM and 10.7 µM, respectively. mdpi.com

Table 3: Enoyl-ACP Reductase Inhibitory Activity of Sulfonyl Hydrazone Derivatives

CompoundTarget EnzymeIC50 Value
Sulfonyl Hydrazone 3aMycobacterium tuberculosis Enoyl-ACP Reductase18.2 µM
Sulfonyl Hydrazone 3bMycobacterium tuberculosis Enoyl-ACP Reductase10.7 µM

Computational Chemistry and Structural Biology Applications

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. For compounds structurally related to 1-[3-(Methylsulfonyl)benzoyl]piperazine, such as other aryl sulfonyl piperazine (B1678402) derivatives, molecular docking has been instrumental in identifying potential biological targets and elucidating interaction mechanisms.

Research on piperazine-linked derivatives has utilized molecular docking to investigate their potential as anticancer agents. nih.gov For instance, studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have shown their ability to target carbonic anhydrase IX (CAIX), an enzyme overexpressed in various cancer cells. nih.gov Docking simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Similarly, docking studies of new phenylpiperazine derivatives of 1,2-benzothiazine have been performed to assess their binding to the DNA-Topoisomerase II (Topo II) complex, a critical target in cancer therapy. mdpi.com These computational models are essential for rational drug design, allowing for the optimization of ligand structures to enhance binding affinity and selectivity. mdpi.comnih.gov

The general process involves preparing a 3D structure of the ligand (e.g., this compound) and the target protein, followed by a search algorithm that explores various binding poses of the ligand within the protein's active site. A scoring function then estimates the binding affinity for each pose. The results from these simulations can guide further experimental validation.

ParameterDescriptionApplication Example
Target Protein The biological macromolecule (e.g., enzyme, receptor) whose activity is to be modulated.Carbonic Anhydrase IX (CAIX) in cancer cells. nih.gov
Ligand The small molecule (e.g., this compound analog) being tested.Phenylpiperazine derivatives of 1,2-benzothiazine. mdpi.com
Binding Affinity A measure of the strength of the interaction between the ligand and the target, often expressed in kcal/mol.Favorable binding affinities of benzhydryl piperazine hybrids with cancer cell targets like CDK2/cyclin A2. bohrium.com
Key Interactions Specific non-covalent bonds (hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the complex.Hydrogen bond formation with amino acid residues in the target's active site. mdpi.com

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and reactivity of molecules. researchgate.netjksus.org For aryl sulfonyl piperazine derivatives, DFT methods like B3LYP with a 6-31G(d,p) basis set have been used to optimize molecular structures and analyze electronic features. researchgate.netjddtonline.info

These calculations provide valuable insights into several key properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and electronic excitation properties. jddtonline.info

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution within a molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. researchgate.netjddtonline.info For aryl sulfonyl piperazine derivatives, MEP analysis has shown that negative electrostatic potentials are typically localized on the sulfonyl group, while positive potentials are found on hydrogen atoms. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study hyper-conjugative interactions and charge delocalization within the molecule, which contribute to its stability. researchgate.netjddtonline.info

These theoretical studies help in understanding the intrinsic properties of this compound, predicting its behavior in chemical reactions, and explaining its interactions with biological targets at an electronic level. researchgate.net

Dynamics Simulations of Compound-Target Complexes

Molecular Dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. While docking provides a static snapshot of the binding pose, MD simulations can assess the stability of the ligand-protein complex and characterize the conformational changes that may occur upon binding. nih.gov

For derivatives of piperazine, MD simulations have been performed to validate docking results and gain deeper insights into the stability of the predicted complexes. nih.gov A typical MD simulation runs for a specific period (e.g., 100 nanoseconds) and tracks the movements of all atoms in the system. nih.gov Key parameters analyzed during an MD simulation include:

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein. Significant fluctuations in the active site residues can indicate conformational changes induced by ligand binding. nih.govresearchgate.net

These simulations are computationally intensive but offer invaluable information on the dynamic behavior of the ligand in the binding pocket, confirming the stability of key interactions predicted by molecular docking and providing a more realistic model of the binding event. nih.govnih.gov

X-ray Crystallography and NMR Spectroscopy in Elucidating Binding Modes

Experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide definitive structural information about molecules and their complexes.

X-ray Crystallography allows for the determination of the three-dimensional atomic structure of a molecule in its crystalline state. For several piperazine derivatives, single-crystal X-ray diffraction has been used to confirm their molecular structure and analyze their conformation. beilstein-journals.orgresearchgate.net For example, the crystal structure of 4-(Methylsulfonyl)piperazin-1-ium chloride revealed that the piperazinium ring adopts a stable chair conformation. nih.govresearchgate.net Such data provides precise bond lengths, bond angles, and torsion angles, which are invaluable for validating and refining the results of computational models. researchgate.netmdpi.com

CompoundCrystal SystemSpace GroupKey Conformation FeatureReference
4-(Methylsulfonyl)piperazin-1-ium chloride MonoclinicP21/mPiperazinium ring in chair conformation. nih.govresearchgate.net
1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine MonoclinicC2/cPiperazine ring in chair conformation. researchgate.net
1-(4-Nitrobenzoyl)piperazine MonoclinicC2/cRotational conformers present. beilstein-journals.orgbeilstein-journals.org

NMR Spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. For acyl-functionalized piperazines, dynamic ¹H NMR studies have been particularly insightful. beilstein-journals.orgnih.gov These studies have shown that such molecules can exist as multiple conformers (rotamers) at room temperature due to the restricted rotation around the amide C-N bond. nih.govresearchgate.net By analyzing the NMR spectra at different temperatures, researchers can observe the coalescence of signals, which allows for the calculation of the activation energy barriers for the interconversion between different conformations. beilstein-journals.orgnih.gov This information is crucial for understanding the molecule's flexibility and the conformational states it can adopt in a physiological environment. researchgate.net

Together, these computational and experimental methods provide a comprehensive understanding of the structural, electronic, and dynamic properties of this compound and related compounds, guiding their development for various applications.

Advanced Research Applications and Future Directions

Development of Chemical Probes for Biological Target Validation

Chemical probes are essential small-molecule tools for studying protein function and validating potential drug targets in a cellular context. nih.govnih.gov The development of 1-[3-(Methylsulfonyl)benzoyl]piperazine into a high-quality chemical probe requires optimizing its properties to meet stringent criteria, including high potency and selectivity for its intended biological target. researchgate.net While this specific compound may be a starting point, its utility as a probe hinges on demonstrating direct engagement with a target protein in living systems. researchgate.net

The structural features of this compound offer a basis for such development. The piperazine (B1678402) and benzoyl moieties can be modified to fine-tune binding affinity and selectivity, while the methylsulfonyl group, known for its ability to form hydrogen bonds, can contribute to target engagement. researchgate.netnih.gov The process would involve creating derivatives and assessing them for:

Potency: High affinity for the target protein, typically with an IC50 or Kd value in the nanomolar range.

Selectivity: Minimal interaction with other related and unrelated proteins to ensure that any observed biological effect is due to the intended target. researchgate.net

Cellular Activity: The ability to permeate cell membranes and engage the target in a cellular environment. nih.gov

Successful development would yield a valuable tool for elucidating the biological roles of a specific target, thereby validating it for more extensive drug discovery campaigns. nih.govresearchgate.net

Scaffold Derivatization for Novel Chemical Entities and Libraries

The this compound scaffold is a prime candidate for derivatization to generate novel chemical entities and diverse compound libraries. The piperazine ring, in particular, offers a readily modifiable handle for introducing a wide range of substituents. researchgate.net Synthetic strategies can be systematically employed to explore the chemical space around this core structure.

Key derivatization approaches include:

N-Alkylation/N-Arylation: The secondary amine of the piperazine ring is a nucleophilic site suitable for reactions like reductive amination, nucleophilic substitution on alkyl halides, or palladium-catalyzed Buchwald-Hartwig coupling to introduce various alkyl and aryl groups. mdpi.com

Acylation/Sulfonylation: The piperazine nitrogen can be acylated or sulfonylated to introduce different amide or sulfonamide functionalities, potentially modulating the compound's electronic and steric properties. A study on trimetazidine, which also contains a piperazine ring, demonstrated an efficient method for creating sulfonamide derivatives by reacting it with various sulfonyl chlorides. mdpi.com

Ring Modification: Modifications to the benzoyl ring, such as the introduction of additional substituents, can influence target binding and pharmacokinetic properties.

These synthetic routes allow for the systematic creation of a library of analogs, which can then be screened for activity against various biological targets. nih.gov

Derivatization StrategyReaction TypePotential ModificationsReference
N-Aryl Piperazine SynthesisBuchwald–Hartwig AminationAttachment of various aryl and heteroaryl rings to the piperazine nitrogen. mdpi.com
N-Alkyl Piperazine SynthesisReductive Amination / Nucleophilic SubstitutionIntroduction of diverse alkyl chains and functionalized aliphatic groups. mdpi.com
N-SulfonylationReaction with Sulfonyl ChloridesFormation of novel sulfonamide derivatives at the piperazine nitrogen. mdpi.com
Aromatic SubstitutionElectrophilic/Nucleophilic Aromatic SubstitutionAddition of substituents to the benzoyl ring to alter electronic properties. mdpi.com

Strategies for Enhancing In Vitro Pharmacological Profiles

Optimizing the in vitro pharmacological profile of a lead compound like this compound is a critical step in drug discovery. This involves enhancing its potency, selectivity, and metabolic stability.

Several strategies can be employed:

Improving Potency and Selectivity: The methylsulfonyl group is a key feature, as sulfonyl-containing compounds are known to interact effectively with biological targets through hydrogen bonding. researchgate.netnih.gov Structure-activity relationship (SAR) studies, guided by computational modeling, can identify modifications that enhance these interactions. For example, altering the substitution pattern on the benzoyl ring can improve binding affinity and selectivity for the target protein over related proteins. nih.gov

Modulating Metabolic Stability: Strategic modifications can block sites of metabolic vulnerability. For instance, the replacement of a hydrogen atom with fluorine can prevent metabolic oxidation at that position due to the strength of the carbon-fluorine bond. acs.org

StrategyObjectiveExample ApproachReference
Structure-Activity Relationship (SAR) Guided ModificationEnhance Potency/SelectivitySystematically modify substituents on the benzoyl and piperazine rings to optimize target interactions. nih.gov
Introduction of Polar GroupsImprove Solubility & BioavailabilityIncorporate groups like hydroxyls or amides to increase polarity. acs.org
Metabolic Site BlockingIncrease Metabolic StabilityReplace metabolically labile hydrogens with fluorine (bioisosteric replacement). acs.org
Leveraging the Sulfonyl GroupStrengthen Target BindingUtilize the hydrogen-bonding capacity of the SO2 group to enhance affinity. nih.gov

Bioisosteric Replacements in Lead Optimization

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in lead optimization. nih.govresearchgate.netufrj.br This approach can be used to improve a compound's potency, selectivity, pharmacokinetic profile, or to circumvent existing patents. magtech.com.cnresearchgate.net For this compound, several key moieties are amenable to bioisosteric replacement.

Methylsulfonyl Group: The sulfone group (-SO2-) can be replaced by other groups with similar steric and electronic properties, such as a sulfoximine (B86345) or a ketone. ipinnovative.com The sulfonamide group is also a well-established bioisostere for functionalities like carboxyl groups. nih.govresearchgate.net

Amide Linker: The amide bond in the benzoyl moiety can be a site of metabolic instability. magtech.com.cn It can be replaced with bioisosteres such as reverse amides, esters, or various five-membered heterocyclic rings to improve stability while maintaining the necessary geometry for target binding.

Phenyl Ring: The central phenyl ring can be substituted with various heterocyclic rings (e.g., pyridine, thiophene) to modulate properties like polarity, solubility, and potential for hydrogen bonding, which can influence target interactions and pharmacokinetic properties. researchgate.net

Original GroupPotential Bioisosteric ReplacementRationale for ReplacementReference
Sulfone (-SO2-)Ketone (-CO-), SulfoximineImprove metabolic stability, alter binding interactions. ipinnovative.com
Amide (-CONH-)Reverse Amide, Ester, Triazole, OxadiazoleEnhance metabolic stability, modify hydrogen bonding capacity. magtech.com.cn
Phenyl RingPyridine, Thiophene, PyrazoleModulate electronics, solubility, and ADME properties; introduce new interaction points. researchgate.net
Methyl (-CH3)Trifluoromethyl (-CF3)Block metabolic oxidation, alter lipophilicity. acs.org

Patent Landscape Analysis for Research Trends and Innovation in Benzoylpiperazines

An analysis of the patent landscape provides valuable insights into research trends, key industry players, and emerging therapeutic applications for a class of compounds. biorxiv.org While a specific analysis for this compound is not available, the broader landscape for piperazine and benzoylpiperazine derivatives shows significant and expanding interest.

Historically, the piperazine scaffold was primarily associated with agents acting on the central nervous system (CNS). nih.gov However, recent patent activity reveals a diversification into a wide array of therapeutic areas. nih.gov This reflects the versatility of the piperazine moiety as a privileged scaffold in drug design. nih.gov

Key trends observed in the patent literature for piperazine derivatives include:

Therapeutic Diversification: Patents now cover applications in oncology, cardiovascular diseases, inflammation, and infectious diseases, moving well beyond traditional CNS disorders. nih.gov

Broadening Chemical Space: Companies are exploring novel and diverse substitution patterns on the piperazine and associated aromatic rings to generate new intellectual property and target different biological pathways.

Increased Filings: A significant and growing number of patents have been filed for piperazine-containing molecules over the past decade, indicating sustained research and development interest in this scaffold. nih.gov

This trend suggests that derivatives of this compound could be explored for a wide range of therapeutic indications, and novel analogs may represent valuable intellectual property. The presence of the sulfonyl group may direct innovation towards targets where this functionality is known to be advantageous, such as certain enzymes or receptors. nih.gov

TrendDescriptionImplication for this compoundReference
Diversification of Therapeutic AreasPatents for piperazine derivatives now span oncology, anti-inflammatory, antiviral, and cardiovascular indications.Derivatives could be screened against a wide range of non-CNS targets. nih.gov
Flexible Building BlockThe piperazine scaffold is recognized as a versatile building block for creating drug-like molecules.The core scaffold is well-suited for library synthesis and lead optimization campaigns. nih.gov
Beyond the "CNS Structure"The scientific community is increasingly exploring the utility of phenylpiperazines outside of CNS applications.There is significant potential for discovering novel activities in other therapeutic fields. nih.gov

Q & A

Basic: What synthesis strategies are effective for preparing 1-[3-(Methylsulfonyl)benzoyl]piperazine derivatives?

Methodological Answer:
The synthesis typically involves coupling 3-(methylsulfonyl)benzoyl chloride with piperazine under anhydrous conditions. Key steps include:

  • Protection of piperazine : To avoid side reactions, the secondary amine in piperazine may be temporarily protected using tert-butoxycarbonyl (Boc) groups.
  • Acylation : React the Boc-protected piperazine with 3-(methylsulfonyl)benzoyl chloride in dichloromethane (DCM) using triethylamine as a base.
  • Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) to yield the final product.
    Characterization via elemental analysis , ¹H/¹³C NMR , and mass spectrometry is critical to confirm purity and structure .
    Note : Modifications like beta-cyclodextrin inclusion (to reduce toxicity) may require post-synthetic encapsulation, which can alter biological activity .

Advanced: How can researchers resolve contradictions between reduced toxicity and diminished biological activity in modified piperazine derivatives?

Methodological Answer:
Contradictions often arise from structural modifications (e.g., beta-cyclodextrin inclusion) that improve safety but sterically hinder receptor interactions. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents on the benzoyl or piperazine rings to identify moieties that balance toxicity and efficacy.
  • Co-crystallization Studies : Use X-ray crystallography to analyze how modifications affect binding to target receptors (e.g., serotonin receptors).
  • Hybrid Derivatives : Introduce bioisosteres (e.g., sulfone to sulfonamide) to retain electronic properties while reducing steric bulk .

Basic: What analytical techniques are most reliable for characterizing this compound and its isomers?

Methodological Answer:

  • Raman Microspectroscopy : Optimize parameters (e.g., 20 mW laser power, 128–256 scans) to distinguish isomers via unique spectral fingerprints. Multivariate analysis (PCA/LDA) can resolve overlapping peaks .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • HPLC with Chiral Columns : Separate enantiomers using cellulose-based stationary phases and polar mobile phases .

Advanced: How can computational methods predict the biological activity and degradation pathways of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., 5-HT1A receptors). Focus on the coplanarity of the aryl ring relative to the piperazine nitrogen, which governs agonist/antagonist activity .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to predict degradation pathways (e.g., cleavage of the piperazine ring under oxidative conditions) .
  • Machine Learning : Train models on existing piperazine bioactivity data to prioritize derivatives for synthesis .

Basic: What pharmacological activities have been experimentally observed for this compound?

Methodological Answer:

  • Local Anesthetic Activity : Tested in infiltration anesthesia models, showing dose-dependent efficacy (Table V in ).
  • Antiplatelet Effects : Confirmed via in vitro platelet aggregation assays, likely mediated by serotonin receptor modulation .
  • Antimicrobial Potential : Structural analogs exhibit moderate activity against Gram-positive bacteria (e.g., S. aureus), suggesting further exploration .

Advanced: What experimental designs optimize CO₂ capture efficiency using piperazine derivatives?

Methodological Answer:
In flue gas treatment systems:

  • Parametric Analysis : Vary K₂CO₃ concentration (0.5–2 M), piperazine loading (2–10 wt%), and gas/liquid flow rates in PTFE membrane contactors. Monitor CO₂ absorption rates via gas chromatography .
  • Stability Testing : Assess solvent degradation under high-temperature (40–60°C) and high-CO₂ conditions. Piperazine’s role in stabilizing K₂CO₃ against side reactions (e.g., sulfite formation) is critical .

Advanced: How do structural modifications influence the compound’s pharmacokinetics and metabolic stability?

Methodological Answer:

  • Metabolite Identification : Use hepatic microsomes (human/rat) to identify Phase I metabolites (e.g., sulfone oxidation or piperazine N-demethylation).
  • CYP Inhibition Assays : Test for interactions with CYP3A4/2D6 using fluorogenic substrates. Piperazine’s electron-rich nitrogen may act as a heme ligand, inhibiting metabolism .
  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl) to reduce LogP and improve aqueous solubility, addressing poor bioavailability .

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